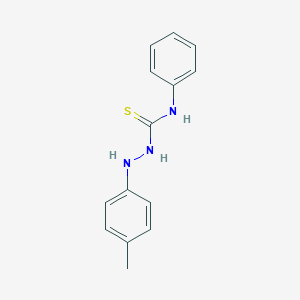

1-(4-Methylanilino)-3-phenylthiourea

Description

1-(4-Methylanilino)-3-phenylthiourea (IUPAC name: 1-(4-methylphenyl)-3-phenylthiourea) is a thiourea derivative characterized by a central thiourea (–NH–CS–NH–) backbone substituted with a 4-methylphenyl group and a phenyl group. This compound has garnered attention in corrosion inhibition research due to its ability to adsorb onto metal surfaces, forming protective layers in acidic environments . Synthesized via the reaction of phenyl isothiocyanate with 4-methylaniline, it is typically characterized using FTIR, NMR, and electrochemical techniques such as potentiodynamic polarization (PD) and electrochemical impedance spectroscopy (EIS) . Its inhibition efficiency in 2 M HCl solutions increases with concentration but decreases with rising temperature, suggesting physisorption-dominated behavior .

Properties

CAS No. |

56864-62-1 |

|---|---|

Molecular Formula |

C14H15N3S |

Molecular Weight |

257.36 g/mol |

IUPAC Name |

1-(4-methylanilino)-3-phenylthiourea |

InChI |

InChI=1S/C14H15N3S/c1-11-7-9-13(10-8-11)16-17-14(18)15-12-5-3-2-4-6-12/h2-10,16H,1H3,(H2,15,17,18) |

InChI Key |

KZYBQJDOLBIMKM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Corrosion Inhibition

The corrosion inhibition performance of 1-(4-methylanilino)-3-phenylthiourea is influenced by the electron-donating methyl group at the para position of the anilino ring. Comparable derivatives with substituents such as methoxy (–OCH₃), bromo (–Br), and chloro (–Cl) exhibit distinct efficiencies due to variations in electronic and steric effects (Table 1).

Table 1: Corrosion Inhibition Performance of Para-Substituted Thiourea Derivatives in 2 M HCl

*Inhibition efficiency values are approximate and concentration-dependent.

Key Observations :

- Electron-donating groups (e.g., –CH₃, –OCH₃) enhance inhibition efficiency by improving adsorption via increased electron density on the thiourea moiety .

- Bulky substituents (e.g., –Br) reduce efficiency due to steric hindrance, limiting surface coverage .

Catalytic Activity in CuAAC Reactions

1-(4-Methoxyphenyl)-3-phenylthiourea (DS038) serves as a ligand in CuSO₄·5H₂O-based catalytic systems for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The methoxy group enhances electron donation, stabilizing the copper catalyst and improving reaction yields compared to the methyl-substituted derivative .

Enzyme Inhibition and Antimicrobial Activity

- 1-(2,4-Dimethylphenyl)-3-phenylthiourea (Compound IV) : Exhibits moderate enzyme inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 12.3 µM and 14.7 µM, respectively. The dimethyl groups enhance hydrophobic interactions with enzyme active sites .

- 1-(2-Fluorophenyl)-3-phenylthiourea (Compound V) : Shows superior antibacterial activity (MIC = 8 µg/mL against S. aureus) due to the electronegative fluorine atom, which increases membrane permeability .

Comparison with 1-(4-Methylanilino)-3-phenylthiourea: The target compound lacks significant bioactivity data in the provided evidence, suggesting its primary application remains corrosion inhibition rather than biological targeting.

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison of Thiourea Derivatives

Computational and Experimental Methodologies

- Density Functional Theory (DFT) : Used to analyze electronic properties (e.g., HOMO-LUMO gaps) of thiourea derivatives, correlating substituent effects with reactivity .

- Electrochemical Techniques : PD and EIS are standard for evaluating corrosion inhibition mechanisms, confirming mixed-type inhibition behavior in acidic media .

- X-ray Crystallography: Critical for resolving structures of complexes like 1-(N-methyl-N-phenylamino)-3-(4-methylphenyl)thiourea, revealing planar thiourea cores and intermolecular hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.